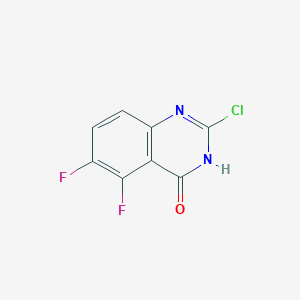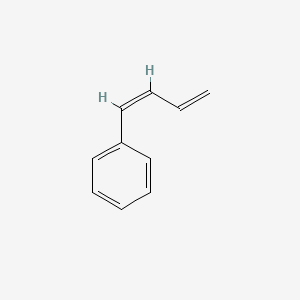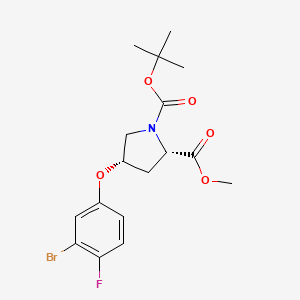
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure. Let’s break it down:
1-(tert-Butyl): This part of the name indicates the presence of a tert-butyl group (a bulky substituent) attached to the pyrrolidine ring.
2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy): Describes the substitution pattern on the pyrrolidine ring. It includes a bromine atom and a fluorine atom on the phenyl group.
pyrrolidine-1,2-dicarboxylate: Refers to the pyrrolidine ring with two carboxylate groups.
Méthodes De Préparation
The synthetic routes for this compound involve several steps. While I don’t have specific data on industrial production methods, here’s a general outline:
Start with Pyrrolidine: Begin by synthesizing pyrrolidine, a five-membered ring compound.
Functionalization: Introduce the tert-butyl group, bromine, and fluorine substituents using appropriate reagents and conditions.
Esterification: Convert the carboxylic acid groups to esters using acid-catalyzed esterification.
Purification: Purify the compound through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Oxidation: The tert-butyl group can undergo oxidation to form the corresponding tert-butyl alcohol.
Substitution: The bromine and fluorine atoms are susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Major products include the tert-butyl ester of the pyrrolidine-1,2-dicarboxylic acid and its derivatives.
Applications De Recherche Scientifique
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate has diverse applications:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Agrochemicals: Potential use in crop protection.
Materials Science: Its functional groups can be modified for various materials applications.
Mécanisme D'action
The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or cellular pathways. Further research is needed to elucidate this fully.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, we can compare it to related pyrrolidine derivatives. Its combination of tert-butyl, bromine, and fluorine substituents sets it apart.
Propriétés
Formule moléculaire |
C17H21BrFNO5 |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21BrFNO5/c1-17(2,3)25-16(22)20-9-11(8-14(20)15(21)23-4)24-10-5-6-13(19)12(18)7-10/h5-7,11,14H,8-9H2,1-4H3/t11-,14-/m0/s1 |
Clé InChI |
HTDWMPZCOACFFX-FZMZJTMJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C=C2)F)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


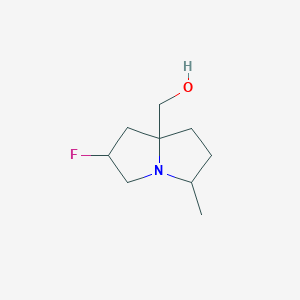
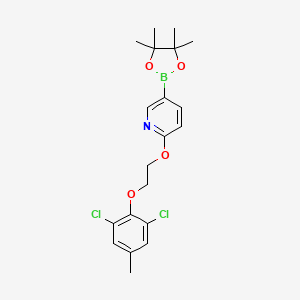
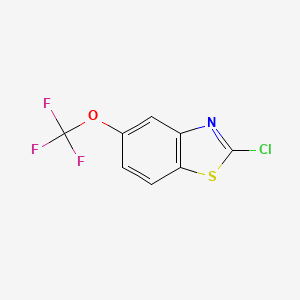
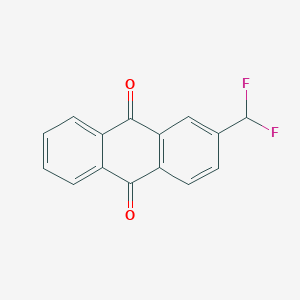

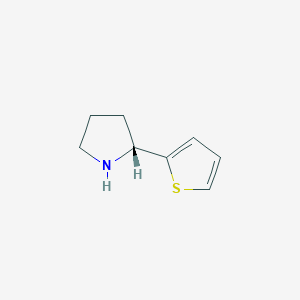
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12951879.png)
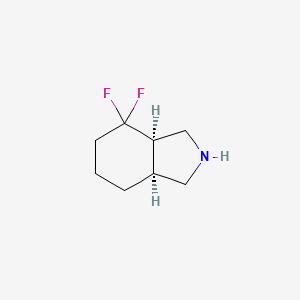
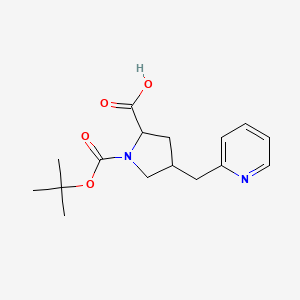
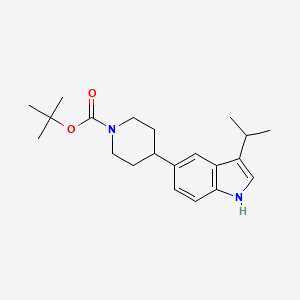
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)
